
t-Butyl 4-vinylbenzoate
Overview
Description
t-Butyl 4-vinylbenzoate: is an organic compound with the molecular formula C13H16O2 . It is an ester derivative of 4-vinylbenzoic acid and is characterized by the presence of a vinyl group attached to the benzene ring and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in polymer chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyl 4-vinylbenzoate can be synthesized through the esterification of 4-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as the catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Radical Polymerization
t-Butyl 4-vinylbenzoate undergoes radical polymerization to form polymers with tailored properties. Key initiators and conditions include:
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Mechanism : Initiation generates radicals that propagate via vinyl group addition, forming long-chain polymers .
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Copolymerization : Reacts with maleimides (e.g., N-(4-(t-butoxycarbonyl)phenyl)maleimide) to yield alternating copolymers (Mw: 5,000–11,700 g/mol) .
Transesterification and Aminolysis
PCl₃-mediated reactions convert the tert-butyl ester into esters or amides via acid chloride intermediates :
Transesterification Conditions and Yields
Alcohol | PCl₃ (equiv.) | Time (h) | Yield (%) | Product |
---|---|---|---|---|
Methanol | 1.0 | 3 | 92 | Methyl 4-vinylbenzoate |
Cyclohexanol | 1.0 | 11 | 87 | Cyclohexyl derivative |
Benzyl alcohol | 1.0 | 11 | 65 | Benzyl ester |
Aminolysis Examples
Amine | Yield (%) | Product |
---|---|---|
Aniline | 72 | 4-Vinylbenzamide |
N-Methylaniline | 83 | N-Methyl-4-vinylbenzamide |
Aliphatic amines | 75–82 | Alkyl amides |
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Mechanism : PCl₃ generates HCl, converting the ester to an acid chloride, which reacts with alcohols/amines .
Hydrolysis
The tert-butyl ester hydrolyzes under acidic or basic conditions:
Condition | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
Acidic (HCl) | H₂O, reflux | 4-Vinylbenzoic acid | 85–90 | |
Basic (NaOH) | MeOH/H₂O | 4-Vinylbenzoic acid | 80–88 |
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Industrial Relevance : Hydrolysis enables recovery of 4-vinylbenzoic acid for reuse in polymer synthesis .
Substitution Reactions
The vinyl group participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Boron Reagent | Catalyst | Product | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 4-Styrylbenzoate | 78 |
Vinylboronic ester | Pd(OAc)₂ | 4,4'-Divinylbenzoate | 65 |
Enzymatic Acylation
Lipozyme TL IM catalyzes acyl transfer in hydrophobic solvents :
Acyl Donor | Solvent | Product | Yield (%) |
---|---|---|---|
Vinyl gallate | t-BuMeO | 5-O-Galloylated derivative | 82 |
Vinyl triacetylgalate | t-BuMeO | Acetylated products | 52 |
Thermal Stability and Decomposition
TGA data for copolymers show:
This compound’s reactivity is defined by its ester lability and vinyl group versatility, enabling applications in polymers, drug delivery, and materials science. Experimental protocols emphasize solvent choice, catalyst loading, and steric effects to optimize yields .
Scientific Research Applications
Polymer Chemistry
TBVB serves as a monomer in the synthesis of various polymers, including block copolymers. Its ability to undergo radical polymerization allows for the creation of materials with tailored properties such as thermal stability and hydrophobicity.
Polymerization Mechanism:
- Initiation: Radicals are generated from thermal or chemical initiators.
- Propagation: Radicals add to the vinyl group, forming longer polymer chains.
- Termination: The reaction concludes when two radicals combine or through disproportionation.
Material Science
In material science, TBVB is employed in developing advanced materials with specific characteristics:
- Hydrophobic Materials: TBVB-based polymers can exhibit water-repellent properties.
- Thermal Stability: The tert-butyl group enhances the thermal stability of the resulting polymers.
Biomedical Research
TBVB has shown potential in various biomedical applications:
- Drug Delivery Systems: Its polymerization characteristics allow it to form hydrogels that encapsulate drugs, providing controlled release profiles.
- Tissue Engineering: TBVB-derived polymers can mimic natural tissue properties, enhancing biocompatibility and mechanical strength.
- Anticancer Research: Studies indicate that TBVB can be used to create drug carriers that effectively target cancer cells while minimizing toxicity to normal cells.
Polymer Synthesis for Drug Delivery
A study focused on synthesizing block copolymers from TBVB for drug delivery applications demonstrated improved solubility and stability compared to traditional formulations, enhancing drug bioavailability.
Tissue Engineering Applications
Research indicated that TBVB-derived polymers exhibited favorable mechanical properties and biocompatibility when applied in scaffolds for tissue engineering. These scaffolds supported cell adhesion and proliferation, which are vital for tissue regeneration.
Anticancer Drug Carriers
Recent investigations highlighted TBVB's role in developing nanoparticles for targeted cancer therapy. The nanoparticles showed significant cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells, indicating their potential as effective drug carriers.
Safety and Toxicity
While TBVB presents promising applications, safety assessments are critical. Toxicological studies suggest that exposure to high concentrations may lead to cytotoxic effects; however, at lower concentrations, it appears relatively safe for use in biomedical applications. Continuous research is necessary to fully understand its safety profile.
Mechanism of Action
The mechanism of action of t-Butyl 4-vinylbenzoate in polymerization involves the formation of radicals through the initiation process. These radicals propagate the polymer chain by adding to the vinyl group, resulting in the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical formation and propagation steps .
Comparison with Similar Compounds
Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Vinyl propionate: Contains a vinyl group attached to a propionate ester.
4-Vinylbenzoic acid: The parent acid of t-Butyl 4-vinylbenzoate.
Uniqueness: this compound is unique due to its tert-butyl ester group, which provides steric hindrance and affects the reactivity and properties of the compound. This makes it particularly useful in the synthesis of polymers with specific characteristics .
Biological Activity
t-Butyl 4-vinylbenzoate (TBVB) is an organic compound with the molecular formula C13H16O2, primarily utilized in polymer chemistry and material science. This article explores its biological activity, focusing on its mechanisms of action, applications in biomedical research, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of 4-vinylbenzoic acid, characterized by a vinyl group attached to a benzene ring and a tert-butyl ester group. Its structural features contribute to its reactivity and potential biological applications.
Property | Value |
---|---|
Molecular Formula | C13H16O2 |
IUPAC Name | tert-butyl 4-ethenylbenzoate |
CAS Number | 84740-98-7 |
Density | 1.02 g/cm³ |
Boiling Point | 260 °C |
The biological activity of TBVB is closely related to its ability to undergo radical polymerization. This process involves the formation of radicals that propagate through the polymer chain, allowing for the synthesis of various polymers with specific properties. The mechanism can be summarized as follows:
- Initiation : Radicals are generated from thermal or chemical initiators.
- Propagation : Radicals add to the vinyl group, forming longer chains.
- Termination : The reaction concludes when two radicals combine or through disproportionation.
This radical formation is crucial for applications in drug delivery systems and other biomedical uses, where controlled release and targeted delivery are essential.
Applications in Biomedical Research
TBVB has been investigated for its potential in various biomedical applications:
- Drug Delivery Systems : Its polymerization characteristics allow it to form hydrogels that can encapsulate drugs, providing controlled release profiles.
- Tissue Engineering : TBVB-based polymers can mimic natural tissue properties, enhancing biocompatibility and mechanical strength.
- Anticancer Research : Studies have shown that TBVB can be used to create drug carriers that enhance the efficacy of chemotherapeutic agents by targeting cancer cells more effectively.
Case Studies
-
Polymer Synthesis for Drug Delivery :
A study explored the use of TBVB in synthesizing block copolymers for drug delivery applications. The copolymers demonstrated improved solubility and stability compared to traditional formulations, enhancing drug bioavailability . -
Tissue Engineering Applications :
Research indicated that TBVB-derived polymers exhibited favorable mechanical properties and biocompatibility when applied in scaffolds for tissue engineering. These scaffolds supported cell adhesion and proliferation, vital for tissue regeneration . -
Anticancer Drug Carriers :
A recent investigation highlighted TBVB's role in developing nanoparticles for targeted cancer therapy. The nanoparticles showed significant cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells, indicating their potential as effective drug carriers .
Safety and Toxicity
While TBVB shows promising applications, safety assessments are critical. Toxicological studies indicate that exposure to high concentrations may lead to cytotoxic effects; however, at lower concentrations, it appears relatively safe for use in biomedical applications . Continuous research is necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for t-butyl 4-vinylbenzoate, and how can reaction efficiency be optimized?
- Methodology : The esterification of 4-vinylbenzoic acid with t-butanol via acid catalysis (e.g., sulfuric acid) is a common route. Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to optimize stoichiometry and reaction time . For purity, employ column chromatography with hexane/ethyl acetate gradients.
- Data Consideration : Track yields at varying temperatures (e.g., 60–100°C) and catalyst concentrations. Evidence from polymer synthesis (e.g., poly(terthis compound)) suggests that excess t-butanol improves esterification efficiency .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : Compare H and C NMR peaks with literature data for tert-butyl esters (e.g., δ ~1.4 ppm for t-butyl protons) .
- FT-IR : Validate ester carbonyl (C=O) stretching at ~1720 cm and vinyl (C=C) absorption near 1630 cm .
- Mass Spectrometry : Confirm molecular ion [M] at m/z 218.3 (calculated for CHO) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and safety goggles (corneal irritation is reported for similar esters) .
- Store in sealed containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the tert-butyl group influence the hydrolytic stability of this compound under acidic or basic conditions?
- Experimental Design :
- Kinetic Studies : Conduct hydrolysis in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 260 nm for benzoate derivatives) .
- Mechanistic Insight : Compare hydrolysis rates with other tert-butyl esters (e.g., t-butyl chloride, half-life ~4.3 hours at 25°C in water) .
- Data Interpretation : The bulky tert-butyl group likely delays nucleophilic attack, enhancing stability in acidic conditions but accelerating cleavage under strong bases via SN1 mechanisms .
Q. What strategies resolve contradictions in reported polymerization rates of this compound in free-radical systems?
- Methodology :
- Controlled Variables : Use a central composite design (CCD) to test initiator concentration (e.g., AIBN), temperature (60–90°C), and monomer purity .
- Contradiction Analysis : Conflicting data may arise from oxygen inhibition or residual inhibitors (e.g., hydroquinone). Purge reaction mixtures with nitrogen and validate monomer purity via GC-MS .
Q. How can researchers assess the environmental impact of this compound degradation byproducts?
- Ecotoxicology Workflow :
- Degradation Profiling : Perform photolysis (UV irradiation) or biodegradation assays (e.g., OECD 301D) to identify metabolites like 4-vinylbenzoic acid .
- Aquatic Toxicity Testing : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) for LC determination. Note that tert-butyl derivatives often exhibit moderate aquatic toxicity (EC < 10 mg/L) .
Q. Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing copolymerization data involving this compound?
- Data Analysis :
- Reactivity Ratios : Calculate using the Mayo-Lewis equation to determine monomer reactivity (e.g., and for copolymer systems) .
- Error Handling : Apply ANOVA to assess batch-to-batch variability in molecular weight (GPC data) or thermal stability (TGA/DSC) .
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be addressed in publications?
- Resolution Protocol :
Properties
IUPAC Name |
tert-butyl 4-ethenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNICVODIHXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91380-16-4 | |
Record name | Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91380-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10433764 | |
Record name | t-butyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84740-98-7 | |
Record name | t-butyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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